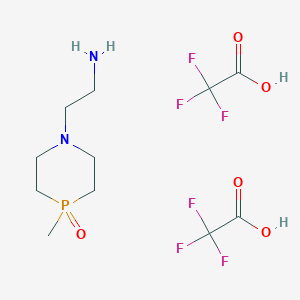

![molecular formula C15H17N3O4 B3001524 (E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide CAS No. 2035001-18-2](/img/structure/B3001524.png)

(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

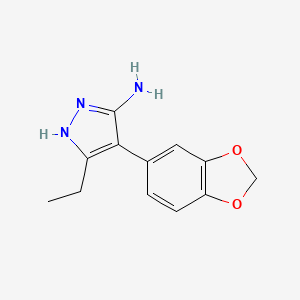

“(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide” is a chemical compound that has been studied for its potential applications in various fields . It is part of a class of molecules known as 2H-benzo[b][1,4]oxazin-3(4H)-ones .

Synthesis Analysis

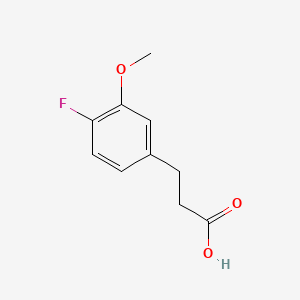

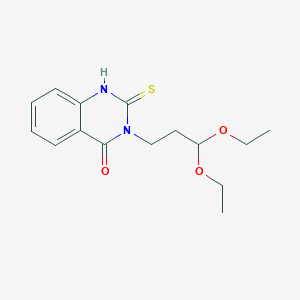

The synthesis of similar compounds has been reported in the literature. For instance, a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported . This transformation was demonstrated to be compatible with a wide range of functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other 2H-benzo[b][1,4]oxazin-3(4H)-ones. For example, a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids has been reported to synthesize 3-aryl-2H-benzo[b][1,4]oxazin-2-ones .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Benzoxazin Derivatives : A study by Liu et al. (2009) focused on synthesizing related compounds and evaluating their positive inotropic activities, which are essential for heart function (Liu et al., 2009).

- Methodologies for Synthesis : Cativiela et al. (1986) and others have explored various synthetic pathways for creating compounds with similar structures, which are crucial for understanding their chemical properties (Cativiela et al., 1986).

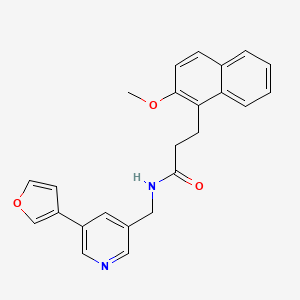

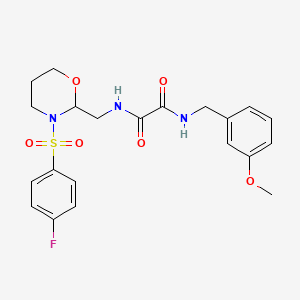

Biological and Pharmacological Applications

- Antimalarial and Antiviral Properties : Fahim and Ismael (2021) conducted a theoretical investigation, highlighting the antimalarial activity of related sulfonamide compounds and their potential as COVID-19 drugs (Fahim & Ismael, 2021).

- Antitubercular Agents : Kantevari et al. (2011) synthesized analogs and evaluated them for antitubercular activity, showing the potential of related compounds in treating tuberculosis (Kantevari et al., 2011).

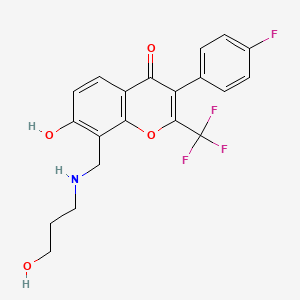

Antimicrobial and Antioxidant Effects

- Antimicrobial Activity : Several studies, such as that by Sonia et al. (2013), have synthesized benzoxazinyl derivatives and evaluated their efficacy as antimicrobials and antioxidants (Sonia et al., 2013).

- Herbicidal Applications : Ming-zhi (2006, 2007) explored the herbicidal activity of related acetamide compounds, indicating their potential use in agricultural contexts (Ming-zhi, 2006), (Ming-zhi, 2007).

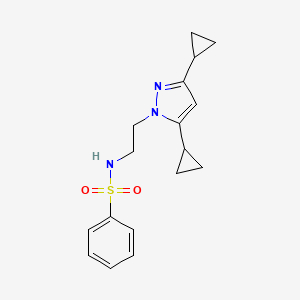

Novel Drug Development

- Precursors to Antimicrobial Agents : López-Iglesias et al. (2015) developed a route for synthesizing 1,4-benzoxazine derivatives, which are key precursors for antimicrobial agents like Levofloxacin (López-Iglesias et al., 2015).

- Antagonist Binding Site Mapping : Kersey et al. (1996) utilized a photoactivatable analogue of a related compound to map the antagonist binding site of the tachykinin NK2 receptor, contributing to receptor studies in pharmacology (Kersey et al., 1996).

Antibacterial Activity Evaluation

- Efficacy Against Various Strains : Kadian et al. (2012) synthesized 1,4-Benzoxazine analogues and evaluated their antibacterial activity against multiple bacterial strains, demonstrating their potential in fighting bacterial infections (Kadian et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-methyl-4-[[2-(3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-16-13(19)7-4-8-17-14(20)9-18-11-5-2-3-6-12(11)22-10-15(18)21/h2-7H,8-10H2,1H3,(H,16,19)(H,17,20)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVGABGYFOSWIK-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)CN1C(=O)COC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)CN1C(=O)COC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3001449.png)

![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3001450.png)

![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)

![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)